[4-[(2-Methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] propanoate
Description
4-{[(2-METHOXYPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL PROPIONATE is a complex organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in various fields of scientific research, including chemistry, biology, and medicine.
Properties
Molecular Formula |
C20H18N2O4 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
[4-[(2-methoxyphenyl)iminomethyl]-2-phenyl-1,3-oxazol-5-yl] propanoate |
InChI |
InChI=1S/C20H18N2O4/c1-3-18(23)25-20-16(13-21-15-11-7-8-12-17(15)24-2)22-19(26-20)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3 |
InChI Key |
BFCLPUDDRHUDRX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=C(N=C(O1)C2=CC=CC=C2)C=NC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-{[(2-METHOXYPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL PROPIONATE typically involves the condensation of an aldehyde or ketone with a primary amine. One common method is the Schiff base reduction route, where the compound is synthesized via the reaction of 2-methoxyphenylamine with an appropriate aldehyde under specific conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing catalysts and optimized reaction conditions to increase yield and efficiency .
Chemical Reactions Analysis
4-{[(2-METHOXYPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL PROPIONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxazole derivatives with different functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
4-{[(2-METHOXYPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL PROPIONATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(2-METHOXYPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL PROPIONATE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . It may also interact with receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4-{[(2-METHOXYPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL PROPIONATE can be compared with other similar compounds, such as:
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
These compounds share similar structural features but may differ in their specific functional groups and biological activities. The uniqueness of 4-{[(2-METHOXYPHENYL)IMINO]METHYL}-2-PHENYL-1,3-OXAZOL-5-YL PROPIONATE lies in its specific oxazole ring and propionate ester group, which contribute to its distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
